methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate

Anticancer screening Pyrazolopyrimidine cytotoxicity A549 cell line

This research-grade pyrazolo[3,4-d]pyrimidin-4-one butanoate features a p-tolyl N1-substituent, a key SAR vector for kinase inhibitor libraries. Compared to 4-fluorophenyl analogs, it avoids CYP-mediated defluorination liability, potentially enhancing metabolic stability. The methyl ester enables flexible derivatization to amides, hydrazides, or carboxylic acids. Ideal for focused kinase panels (EGFR, Src, Abl) and NCI-60 cytotoxicity screening. Confirm p-tolyl-driven potency advantages in your assays.

Molecular Formula C17H18N4O3
Molecular Weight 326.356
CAS No. 863446-87-1
Cat. No. B2542702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate
CAS863446-87-1
Molecular FormulaC17H18N4O3
Molecular Weight326.356
Structural Identifiers
SMILESCCC(C(=O)OC)N1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C
InChIInChI=1S/C17H18N4O3/c1-4-14(17(23)24-3)20-10-18-15-13(16(20)22)9-19-21(15)12-7-5-11(2)6-8-12/h5-10,14H,4H2,1-3H3
InChIKeyHMCQRQUMVBDEKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate (CAS 863446-87-1): Procurement-Relevant Chemical Identity and Scaffold Context


Methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate (CAS 863446-87-1) is a synthetic small-molecule member of the pyrazolo[3,4-d]pyrimidin-4-one ester class. Its structure features an N1-p-tolyl substituent on the pyrazolo[3,4-d]pyrimidine core and a methyl butanoate ester at the N5 position. The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a privileged kinase-inhibitor framework, with derivatives reported to target EGFR, Src, PI3K, and other oncogenic kinases [1]. This specific compound is primarily offered as a research-grade screening compound or synthetic building block by multiple specialty chemical suppliers [2].

Why In-Class Pyrazolo[3,4-d]pyrimidine Butanoates Cannot Be Considered Interchangeable Substitutes for Methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate


Within the pyrazolo[3,4-d]pyrimidin-4-one butanoate ester subfamily, even minor N1-aryl substitutions (e.g., phenyl, 4-fluorophenyl, 4-chlorophenyl, p-tolyl) can markedly shift kinase selectivity profiles, cellular potency, and physicochemical properties. Published structure–activity relationship (SAR) studies on related pyrazolo[3,4-d]pyrimidine EGFR inhibitors demonstrate that N1-aryl variation alone can alter EGFR-TK IC₅₀ values by over 10-fold [1]. Furthermore, the ester moiety (methyl vs. ethyl) affects both metabolic stability and membrane permeability, as documented for pyrazolopyrimidine-based Src kinase inhibitors [2]. Consequently, a procurement decision based solely on scaffold similarity—without confirmation of target-specific, quantitative comparative data—risks selecting a compound with divergent target engagement, cellular efficacy, and ADME behavior.

Quantitative Differentiation Evidence for Methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate vs. Nearest Analogs


Antiproliferative Activity Against A549 Lung Adenocarcinoma Cells: p-Tolyl Analog vs. Doxorubicin

In a comparative cytotoxicity screen against the A549 human lung adenocarcinoma cell line, a pyrazolo[3,4-d]pyrimidin-4-one butanoate ester bearing an N1-p-tolyl substituent (structurally identical to the target compound except for the ester alkyl chain) demonstrated an IC₅₀ of approximately 2.24 µM, versus 9.20 µM for the standard chemotherapeutic doxorubicin under the same assay conditions . This represents a roughly 4.1-fold potency advantage. Direct quantitative data for the exact methyl ester target compound are not publicly available; the value cited is for a closely related analog within the same N1-p-tolyl series.

Anticancer screening Pyrazolopyrimidine cytotoxicity A549 cell line

EGFR Tyrosine Kinase Inhibitory Potential: Class-Level Benchmarking Against Known Pyrazolo[3,4-d]pyrimidine EGFR Inhibitors

Although no direct EGFR-TK IC₅₀ is published for methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate, a recent SAR study on pyrazolo[3,4-d]pyrimidine EGFR-TK inhibitors reported that N1-aryl substitution profoundly modulates enzymatic potency: compounds 4, 15, and 16 within this chemotype exhibited EGFR-TK IC₅₀ values of 0.054 µM, 0.135 µM, and 0.034 µM, respectively—a >10-fold range attributable largely to N1-aryl and N5-substituent variation [1]. The p-tolyl group at N1 in the target compound is sterically and electronically intermediate between the phenyl and 4-fluorophenyl analogs, placing it in a region of the SAR landscape where sub-100 nM EGFR potency is plausible but not guaranteed without direct measurement.

EGFR inhibition Tyrosine kinase assay Pyrazolopyrimidine SAR

Structural Differentiation from the 4-Fluorophenyl Analog (CAS 852451-08-2): Predicted Lipophilicity and Metabolic Stability Advantage

The closest commercially available analog, methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate (CAS 852451-08-2), differs only by the N1-aryl substituent (p-tolyl vs. 4-fluorophenyl). The p-tolyl group in the target compound is more lipophilic (calculated π = +0.56 for –CH₃ vs. π = +0.14 for –F) and lacks the potential for CYP-mediated oxidative defluorination that can generate reactive metabolites in fluorophenyl-containing compounds [1]. This structural difference suggests the p-tolyl analog may exhibit higher metabolic stability in hepatic microsome assays, though direct comparative data are not published [2].

Physicochemical profiling Lipophilicity CYP metabolism

Recommended Research and Procurement Application Scenarios for Methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate


Focused Kinase Inhibitor Library Design Targeting EGFR and Src Family Kinases

Based on the established EGFR-TK inhibitory activity of pyrazolo[3,4-d]pyrimidines (IC₅₀ range 0.034–0.135 µM for optimized analogs) [1], the target compound with its p-tolyl N1-substituent is a logical inclusion in focused kinase inhibitor libraries. Its structural divergence from the 4-fluorophenyl and 4-chlorophenyl analogs provides SAR exploration opportunities around N1-aryl electronic effects. Procurement for enzymatic profiling against a panel of 50–100 kinases is recommended, with particular attention to EGFR, Src, and Abl family kinases where this chemotype has precedent.

Cytotoxicity Screening Cascade Against NCI-60 or Lung Cancer Cell Line Panels

The reported 4.1-fold potency advantage of a close p-tolyl analog over doxorubicin in A549 cells (IC₅₀ ≈ 2.24 µM vs. 9.20 µM) supports deployment of the target compound in broader cytotoxicity screening cascades. Prioritize procurement for laboratories running NCI-60 or lung cancer-focused cell panels (A549, H1299, H1975) to confirm whether the p-tolyl substitution confers a general or cell-line-specific potency advantage [1].

Metabolic Stability and CYP Interaction Profiling for Lead Optimization

Given the predicted metabolic stability advantage of the p-tolyl group over the 4-fluorophenyl analog (absence of CYP-mediated defluorination liability) [2], the compound is well-suited for head-to-head in vitro metabolic stability comparisons. Procurement for liver microsome and CYP inhibition assays (CYP3A4, CYP2D6, CYP2C9) will directly test the hypothesis that the p-tolyl analog offers improved metabolic stability, supporting go/no-go decisions in lead optimization programs.

Synthetic Chemistry Building Block for Derivative Expansion

As a methyl ester, the target compound serves as a versatile synthetic intermediate for the preparation of amide, hydrazide, and carboxylic acid derivatives via standard transformations (hydrolysis, aminolysis, hydrazinolysis) [3]. Its procurement is justified for medicinal chemistry groups constructing pyrazolo[3,4-d]pyrimidine-focused compound libraries where the N1-p-tolyl motif is a deliberate SAR vector.

Quote Request

Request a Quote for methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.